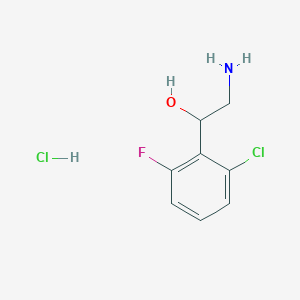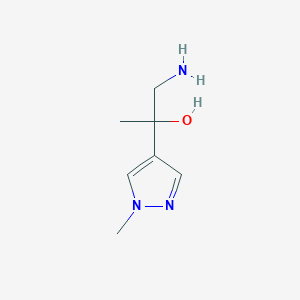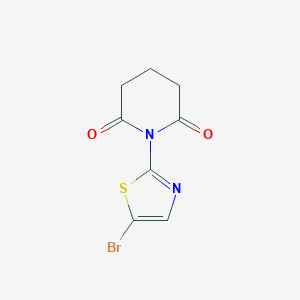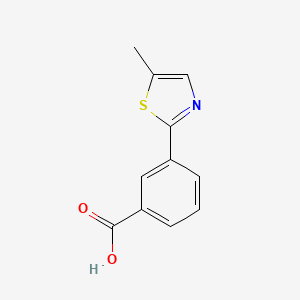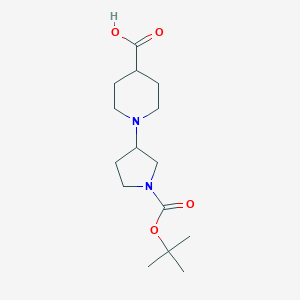
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 903094-72-4. It has a molecular weight of 298.38 . The IUPAC name for this compound is 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Disorders
Research identifies heterocycles with nitrogen (N), sulfur (S), and oxygen (O) atoms, including structures like piperidine, as potential lead molecules for synthesizing compounds with CNS activity. These compounds, including pyridostigmine and pralidoxime, demonstrate varied CNS effects, from depression to euphoria to convulsion, suggesting their utility in developing novel CNS acting drugs (Saganuwan, 2017).
Synthesis of N-Heterocycles
Tert-butanesulfinamide has been identified as a gold standard chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines and pyrrolidines. This review highlights its application in synthesizing structurally diverse N-heterocycles, key components of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Antioxidant, Microbiological, and Cytotoxic Activity
Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known for their biological activities. A review comparing structural differences of selected carboxylic acids revealed their significant antioxidant, antimicrobial, and cytotoxic activities. These findings underscore the potential of these compounds in pharmaceutical and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Biological Activities of Neo Acids and Derivatives
More than 260 naturally occurring neo fatty acids, including those with a tertiary butyl group, have been identified for their different biological activities. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the importance of tertiary butyl-containing compounds in medicinal chemistry (Dembitsky, 2006).
Antineoplastic Agents
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been developed with excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Their modes of action include apoptosis induction, ROS generation, and caspase activation, presenting a promising avenue for antineoplastic drug development (Hossain et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-9-6-12(10-17)16-7-4-11(5-8-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJUQMXQBAWFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



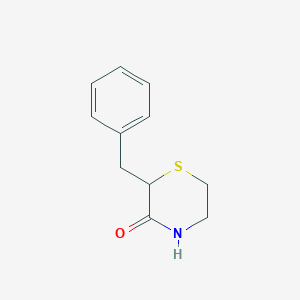
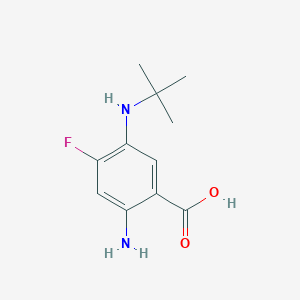
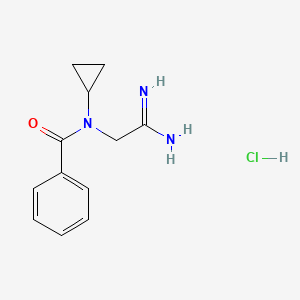
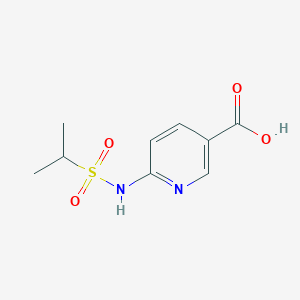
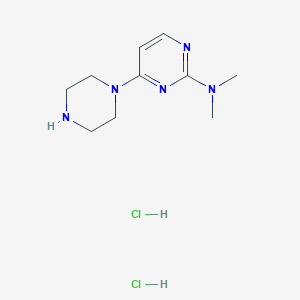
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)
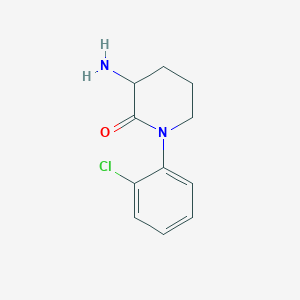
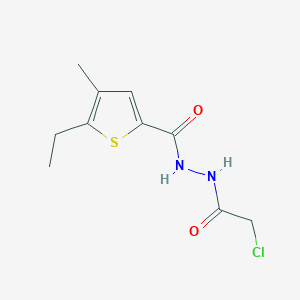
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
